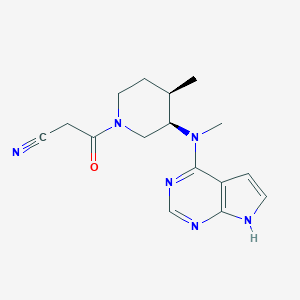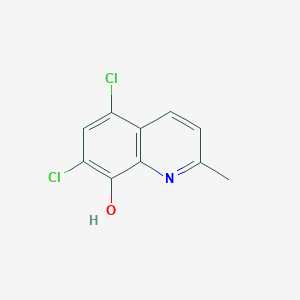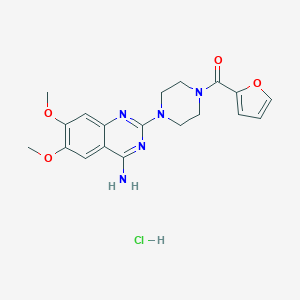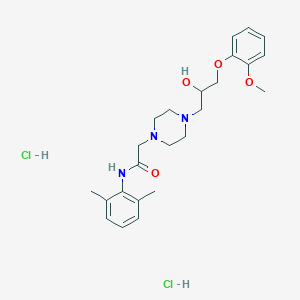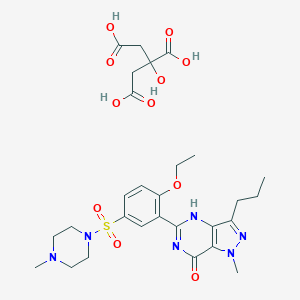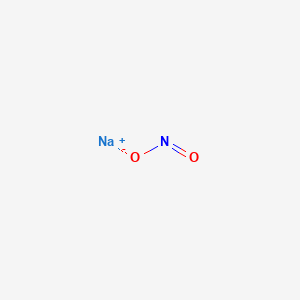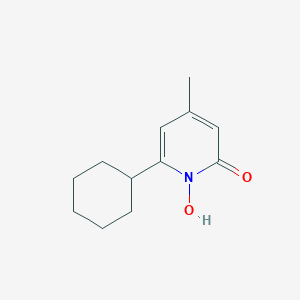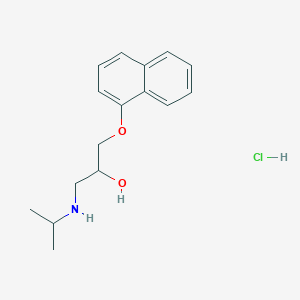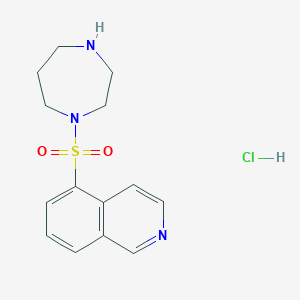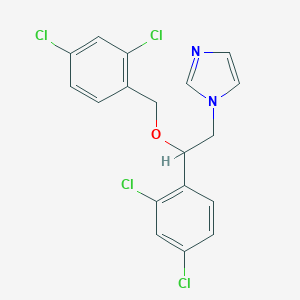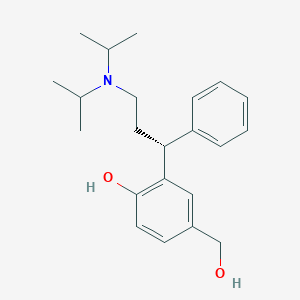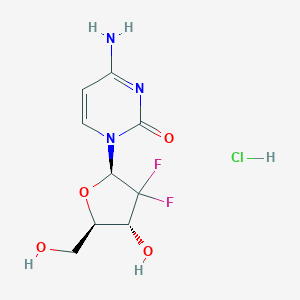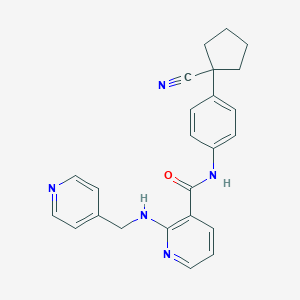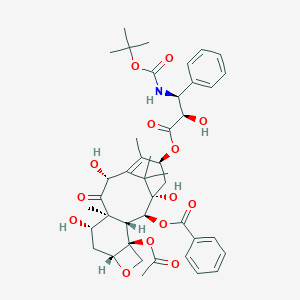
Docetaxel
概要
説明
Synthesis Analysis
Docetaxel is synthesized from 10-deacetylbaccatin III, a precursor derived from the European yew tree. The synthesis involves selective protection of hydroxyl groups, followed by condensation with specific carboxylic acids, and finally deprotection. This process yields docetaxel with an overall yield of about 56% (Lin Chun-xiang, 2009). Novel analogues and prodrugs of docetaxel have been synthesized to enhance its properties, such as water solubility and therapeutic efficacy (Du et al., 2007), (Ma et al., 2016).
Molecular Structure Analysis
Docetaxel's molecular structure is complex, featuring a taxane core with a baccatin III framework and a side chain at the C-13 position. This structure is crucial for its interaction with microtubules. Various modifications to the docetaxel structure, such as the introduction of different side chains and functional groups, have been explored to enhance its pharmacological properties (Gao et al., 2012).
Chemical Reactions and Properties
Docetaxel participates in various chemical reactions during its synthesis, including protection/deprotection of functional groups, esterification, and condensation reactions. These reactions are critical for modifying its chemical structure to improve its solubility, stability, and bioavailability. For instance, docetaxel esters of malic acid have shown improved water solubility and act as prodrugs, being converted back to docetaxel in the human body (Du et al., 2007).
Physical Properties Analysis
The physical properties of docetaxel, such as solubility and stability, are influenced by its chemical structure and the presence of functional groups. Modifications to its structure, like the conjugation with hydrophilic groups or the synthesis of prodrugs, have been employed to enhance its solubility and therapeutic potential. For example, docetaxel conjugated to polyethylene glycol (PEG) shows improved solubility and a capacity for sustained release (Hami et al., 2014).
Chemical Properties Analysis
Docetaxel's chemical properties, such as reactivity and the mechanism of action, stem from its complex molecular structure. Its interaction with tubulin, a protein essential for microtubule formation, highlights its mechanism of action at the molecular level. Research into docetaxel's chemical properties has led to the development of derivatives with altered pharmacokinetic profiles to overcome resistance mechanisms and improve efficacy (Iwao-Koizumi et al., 2005).
科学的研究の応用
Treatment of Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field : Oncology
- Summary of Application : Docetaxel (DCX) is a highly effective chemotherapeutic drug used in the treatment of NSCLC . It is known to have low oral bioavailability due to its low aqueous solubility, poor membrane permeability, and susceptibility to hepatic first-pass metabolism .
- Methods of Application : To mitigate these problems, DCX is administered via the intravenous route . The incorporation of DCX into various nanocarrier systems has garnered a significant amount of attention in recent years to overcome these drawbacks .
- Results or Outcomes : The application of nanotechnology in delivering this drug improves its efficacy and specificity while reducing its side effects .
Synergistic Therapy of NSCLC
- Scientific Field : Pharmacology
- Summary of Application : A smart nanodelivery platform based on photothermal therapy, chemotherapy, and immunotherapy was constructed . The nanoparticles are composed of novel photothermal agents, Mn-modified phthalocyanine derivative (Mn III PC), docetaxel (DTX), and an effective targeting molecule, hyaluronic acid .
- Methods of Application : The nanoplatform could release Mn 2+ from Mn III PC@DTX@PLGA@Mn 2+ @HA (MDPMH) and probably activate tumor immunity through cGAS-STING and chemotherapy, respectively .
- Results or Outcomes : DTX could be released in the process for removal of tumor cells . The “one-for-all” nanomaterial may shed some light on treating NSCLC in multiple methods .
Treatment of Stomach Adenocarcinoma or Gastroesophageal Junction Adenocarcinoma
- Scientific Field : Oncology
- Summary of Application : Docetaxel is used in patients whose cancer has not been treated with chemotherapy .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Combination Therapy and Nanotechnology
- Scientific Field : Nanomedicine
- Summary of Application : Docetaxel has been used in combination therapy and nanotechnology to improve its water solubility, minimize side effects, and increase tumor-targeting distribution .
- Methods of Application : Techniques such as nanoformulation, drug coupling with other active moieties, 3D fabrication, and electrospinning have been employed .
- Results or Outcomes : The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising, with some formulations currently in clinical trials .
Treatment Schedule in Metastatic Breast Cancer
- Scientific Field : Oncology
- Summary of Application : The administration schedule of docetaxel can influence treatment tolerability and efficacy in patients with metastatic breast cancer .
- Methods of Application : The study compared the use of weekly versus three-weekly docetaxel in metastatic breast cancer patients .
Oral Delivery of Docetaxel
- Scientific Field : Pharmacology
- Summary of Application : Efforts have been made to develop an oral docetaxel formulation to ease the administration of the drug .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Combination Therapy, Nanotechnology, Electrospinning and 3D Printing
- Scientific Field : Nanomedicine
- Summary of Application : Docetaxel has been used in combination therapy, nanotechnology, electrospinning, and 3D printing to improve its water solubility, minimize side effects, and increase tumor-targeting distribution .
- Methods of Application : Techniques such as nanoformulation, drug coupling with other active moieties, 3D fabrication, and electrospinning have been employed .
- Results or Outcomes : The development of novel formulations of docetaxel for different chemotherapeutic needs appears promising, with some formulations currently in clinical trials .
Treatment of Hormone-Refractory Metastatic Prostate Cancer
- Scientific Field : Oncology
- Summary of Application : Docetaxel has been used in chemotherapy of different kinds of cancers including hormone-refractory metastatic prostate cancer .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Development of Tween 80-Free Formulations for Docetaxel
- Scientific Field : Pharmacology
- Summary of Application : Efforts have been made to develop Tween 80-free formulations for Docetaxel to improve pharmacokinetics and pharmacodynamics of the drug .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
将来の方向性
Current research efforts are centered on defining its role in adjuvant therapy and exploring the clinical significance of the reported preclinical synergy between it and trastuzumab in HER-2-overexpressing breast cancer . Further studies are needed to explore the potential role of ethanol, PS80, and the unbound fraction of DTX in the development of enterocolitis in patients treated with DTX .
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZOTLJHXYCWBA-VCVYQWHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H53NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040464 | |
| Record name | Docetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.27e-02 g/L | |
| Record name | Docetaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Docetaxel interferes with the normal function of microtubule growth. Whereas drugs like colchicine cause the depolymerization of microtubules in vivo, docetaxel arrests their function by having the opposite effect; it hyper-stabilizes their structure. This destroys the cell's ability to use its cytoskeleton in a flexible manner. Specifically, docetaxel binds to the β-subunit of tubulin. Tubulin is the "building block" of microtubules, and the binding of docetaxel locks these building blocks in place. The resulting microtubule/docetaxel complex does not have the ability to disassemble. This adversely affects cell function because the shortening and lengthening of microtubules (termed dynamic instability) is necessary for their function as a transportation highway for the cell. Chromosomes, for example, rely upon this property of microtubules during mitosis. Further research has indicated that docetaxel induces programmed cell death (apoptosis) in cancer cells by binding to an apoptosis stopping protein called Bcl-2 (B-cell leukemia 2) and thus arresting its function., Docetaxel is an antineoplastic agent that acts by disrupting the microtubular network in cells that is essential for mitotic and interphase cellular functions. Docetaxel binds to free tubulin and promotes the assembly of tubulin into stable microtubules while simultaneously inhibiting their disassembly. This leads to the production of microtubule bundles without normal function and to the stabilization of microtubules, which results in the inhibition of mitosis in cells. Docetaxel's binding to microtubules does not alter the number of protofilaments in the bound microtubules, a feature which differs from most spindle poisons currently in clinical use., Docetaxel, a semisynthetic taxane, has exhibited significant single-agent activity against prostatic tumors. In phase I/II studies, single-agent docetaxel and the combination of docetaxel plus estramustine were effective in inducing prostate-specific antigen reductions of > or = 50% in men with androgen-independent prostate cancer (AIPC). The underlying reason for docetaxel's clinical activity against prostate cancer has been a focus of ongoing research. Docetaxel is believed to have a twofold mechanism of antineoplastic activity: (1) inhibition of microtubular depolymerization, and (2) attenuation of the effects of bcl-2 and bcl-xL gene expression. Taxane-induced microtubule stabilization arrests cells in the G(2)M phase of the cell cycle and induces bcl-2 phosphorylation, thereby promoting a cascade of events that ultimately leads to apoptotic cell death. In preclinical studies, docetaxel had a higher affinity for tubulin and was shown to be a more potent inducer of bcl-2 phosphorylation than paclitaxel. Laboratory evidence also supports the clinical evaluation of docetaxel-based combinations that include agents such as trastuzumab and/or estramustine. The pathways for docetaxel-induced apoptosis appear to differ in androgen-dependent and androgen-independent prostate cancer cells. Further elucidation of these differences will be instrumental in designing targeted regimens for the treatment of localized and advanced prostate cancer. | |
| Record name | Docetaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOCETAXEL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Docetaxel | |
CAS RN |
114977-28-5 | |
| Record name | Docetaxel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114977-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docetaxel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114977285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docetaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Docetaxel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCETAXEL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699121PHCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DOCETAXEL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 °C | |
| Record name | Docetaxel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DOCETAXEL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6965 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Docetaxel | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015378 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



